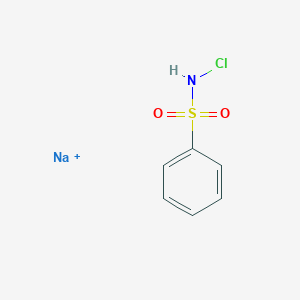

N-Cloro-p-Toluensulfonamida de Sodio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La Cloramina B tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La Cloramina B ejerce sus efectos a través de la liberación de cloro activo, que reacciona con los nucleófilos en las células microbianas, lo que provoca la interrupción de las funciones celulares y la muerte celular final . Los objetivos moleculares incluyen proteínas, ácidos nucleicos y membranas celulares, que son oxidados por el cloro activo .

Análisis Bioquímico

Biochemical Properties

It is known to react with various biomolecules, including enzymes and proteins, in the process of disinfection . The nature of these interactions is largely dependent on the specific biomolecule involved and the conditions under which the reaction occurs.

Cellular Effects

Chloramine B is known to have significant effects on various types of cells. It is used as a disinfectant, indicating that it can kill or inhibit the growth of bacteria and other microorganisms

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

Temporal Effects in Laboratory Settings

It is known to be relatively stable, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

It is known to interact with enzymes and cofactors in the process of disinfection

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La Cloramina B se sintetiza mediante la reacción de la bencensulfonamida con hipoclorito de sodio. La reacción suele tener lugar en un medio acuoso a temperaturas controladas para garantizar la estabilidad del producto .

Métodos de Producción Industrial

La producción industrial de Cloramina B implica la reacción a gran escala de la bencensulfonamida con hipoclorito de sodio en un proceso continuo. La mezcla de reacción se filtra y el producto se cristaliza y se seca para obtener Cloramina B pura .

Análisis de las Reacciones Químicas

Tipos de Reacciones

La Cloramina B se somete a varias reacciones químicas, entre ellas:

Sustitución: Puede participar en reacciones de sustitución nucleófila donde el átomo de cloro es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Los reactivos comunes que se utilizan con la Cloramina B incluyen el yoduro de potasio, el bromuro de sodio y varios disolventes orgánicos. Las reacciones se llevan a cabo normalmente en condiciones suaves para evitar la descomposición de la Cloramina B .

Principales Productos Formados

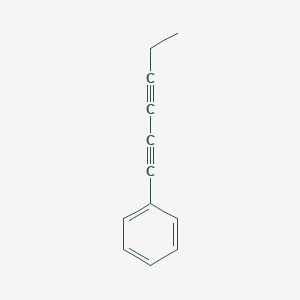

Los principales productos formados a partir de las reacciones que implican Cloramina B incluyen compuestos orgánicos halogenados, como los 1-yodoalquinos y los 1-bromoalquinos, que son valiosos intermediarios en la síntesis orgánica .

Análisis De Reacciones Químicas

Types of Reactions

Chloramine B undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used with Chloramine B include potassium iodide, sodium bromide, and various organic solvents. The reactions are typically carried out under mild conditions to prevent the decomposition of Chloramine B .

Major Products Formed

The major products formed from reactions involving Chloramine B include halogenated organic compounds, such as 1-iodoalkynes and 1-bromoalkynes, which are valuable intermediates in organic synthesis .

Comparación Con Compuestos Similares

La Cloramina B se compara a menudo con otras cloraminas, como la monocloramina, la dicloramina y la tricloramina. Aunque todos estos compuestos contienen cloro y nitrógeno, la Cloramina B es única debido a su estabilidad y su mayor contenido de cloro activo . Compuestos similares incluyen:

Monocloramina (NH2Cl): Se utiliza como desinfectante en el tratamiento del agua.

Dicloramina (NHCl2): Menos estable y se utiliza en aplicaciones de desinfección específicas.

Tricloramina (NCl3): Conocida por su fuerte olor y se utiliza en la desinfección de piscinas.

La Cloramina B destaca por su versatilidad y eficacia en diversos procesos de desinfección y oxidación, lo que la convierte en un compuesto valioso en múltiples campos.

Propiedades

IUPAC Name |

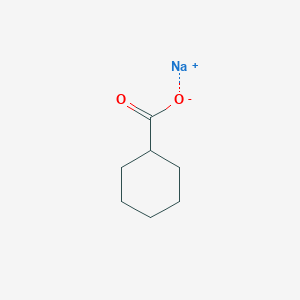

sodium;benzenesulfonyl(chloro)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNCILYKSYKEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80-16-0 (Parent) | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041763 | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |

| Record name | Chloramine-B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/ | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER | |

CAS No. |

127-52-6 | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMINE-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17X76DR1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-173 °C | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

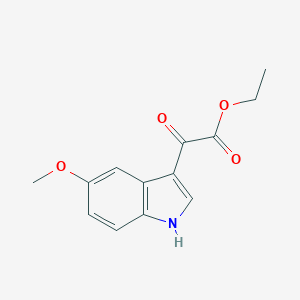

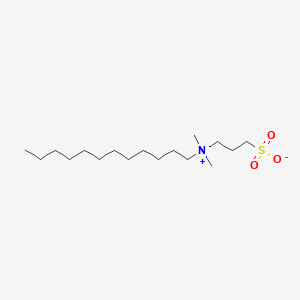

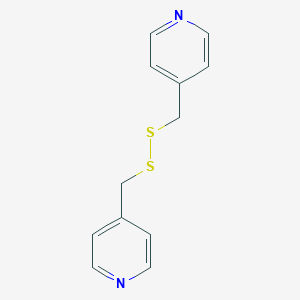

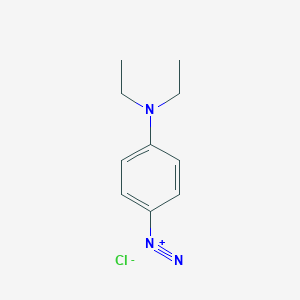

Feasible Synthetic Routes

Q1: What is Chloramine B primarily used for?

A1: Chloramine B is primarily recognized for its disinfectant and antiseptic properties. It's commonly used to eliminate bacteria, fungi, and viruses on surfaces and medical equipment. [, , , , , ]

Q2: How does Chloramine B exert its antimicrobial effect?

A2: While the exact mechanism is complex, research suggests Chloramine B disrupts microbial cell walls and interferes with essential cellular enzymes, ultimately leading to cell death. [, , ]

Q3: Are there bacteria that show resistance to Chloramine B?

A3: Yes, studies have identified strains of bacteria, including Staphylococcus aureus and Escherichia coli, that exhibit resistance to Chloramine B, potentially posing challenges in infection control. [, , ]

Q4: What influences the effectiveness of Chloramine B against biofilms?

A5: The presence of organic matter can significantly reduce the efficacy of Chloramine B against bacterial biofilms. This protective effect highlights the importance of proper cleaning before disinfection. []

Q5: What is the chemical structure of Chloramine B?

A6: Chloramine B is an N-chloro compound with the chemical name N-chlorobenzenesulfonamide sodium salt. []

Q6: What is the molecular formula and weight of Chloramine B?

A7: Its molecular formula is C6H5ClNNaO2S, and its molecular weight is 213.62 g/mol. []

Q7: Can you elaborate on the use of Chloramine B in organic synthesis?

A9: Chloramine B is a versatile reagent in organic synthesis. For instance, it can be used to synthesize oligoguanidines, which have shown promising antimicrobial activity, and it has also been explored as a chlorinating agent for various substrates. [, ]

Q8: How does Chloramine B react in acidic solutions?

A10: In acidic solutions, Chloramine B can act as an oxidizing agent. Studies have investigated its kinetics and mechanism in oxidizing alcohols like geraniol and benzyl alcohol, providing insights into its reactivity. []

Q9: How does the antimicrobial activity of Chloramine B compare to other disinfectants?

A11: Studies suggest the efficacy of Chloramine B varies depending on the microorganism and conditions. For example, it has shown comparable or higher efficacy than peracetic acid and lactic acid against certain E. coli strains. [, ]

Q10: Has Chloramine B been investigated for its potential in specific applications, such as fish preservation?

A12: Yes, research on germicidal ices for fish preservation found that ice containing Chloramine B effectively delayed spoilage, indicating its potential in food preservation. []

Q11: Are there alternative chlorinating agents to Chloramine B in industrial applications?

A13: Yes, the footwear industry is exploring water-based chlorinating agents like sodium dichloroisocyanurate (DCI) as alternatives to solvent-based Chloramine B treatments to enhance adhesion in manufacturing processes. []

Q12: What is known about the toxicity of Chloramine B?

A14: Studies indicate that high concentrations and acidic solutions of Chloramine B can be toxic. Neutralizing the solution significantly reduces its toxicity, making it comparable to other common disinfectants like chloramine T. []

Q13: Are there any environmental concerns associated with using Chloramine B?

A15: While Chloramine B is an effective disinfectant, responsible use and disposal are crucial to minimize potential environmental impacts. Research is ongoing to identify and mitigate any negative effects and develop sustainable waste management strategies. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.